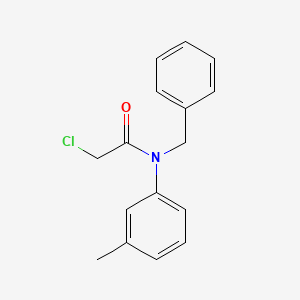

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Übersicht

Beschreibung

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. This compound is structurally related to various other acetamides that have been synthesized and studied for their molecular and electronic structures, as well as their physical and chemical properties.

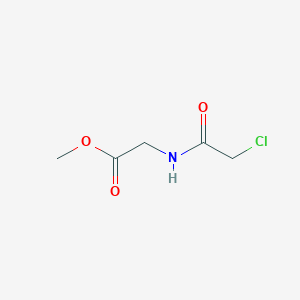

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation reactions, where an amine is reacted with an acyl chloride in the presence of a catalyst or a base. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline and chloracetyl chloride, with anhydrous sodium acetate and methanol through acetylation, esterification, and ester interchange steps . Similarly, N-benzyl-2-chloro-N-(3-methylphenyl)acetamide could be synthesized through a comparable route, starting with the appropriate benzylamine and chloroacetyl chloride.

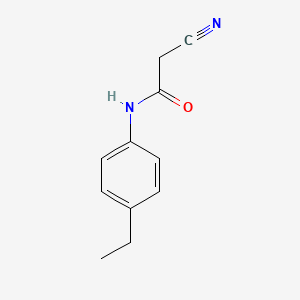

Molecular Structure Analysis

The molecular structure of acetamides is often investigated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular and electronic structure of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide was characterized by these methods . The conformation of the N—H bond in acetamides can be syn or anti to other substituents on the aromatic ring, which can influence the overall molecular geometry and properties .

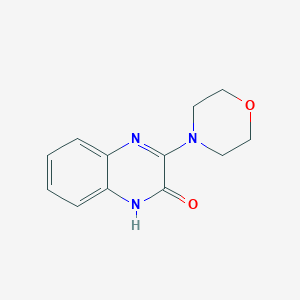

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . The reactivity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl and benzyl groups, affecting its behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the polarity, dipole moment, and hydrogen bonding capabilities of the compound . The conformation of the molecule can also impact its vibrational frequencies, as seen in the spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . These properties are crucial for understanding the behavior of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide in different environments and potential applications.

Wissenschaftliche Forschungsanwendungen

Adsorption and Mobility in Soil Research by Peter and Weber (1985) studied the adsorption and mobility of acetamides, including N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, in soil. Their findings suggest a positive correlation between soil properties like organic matter and clay content with acetamide adsorption.

Metabolism by Fungi Pothuluri et al. (1997) explored the metabolism of acetamides by the fungus Cunninghamella elegans. Their study Metabolism of Metolachlor by the Fungus Cunninghamella elegans provided insights into the biotransformation of these compounds by fungi.

Crystal Structure Analysis Davis and Healy (2010) in their study N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide analyzed the crystal structure of a similar acetamide compound. This research contributes to understanding the molecular configurations of these compounds.

Herbicidal Activity A study on the herbicidal activity of acetamides was conducted by Coleman et al. (2000). It revealed insights into the metabolism of these compounds and their effect as herbicides.

Pesticide Potential Olszewska et al. (2011), in their research New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides, characterized N-derivatives of acetamides as potential pesticides.

Photovoltaic Efficiency Modeling In the field of photovoltaic efficiency, Mary et al. (2020) conducted a study on Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. This research highlights the potential application of acetamide analogs in dye-sensitized solar cells.

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

CAS RN |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)